Differential Inhibition of Cytochrome P450 Enzymes: CYP11B1 vs. CYP1A1 and CYP2B1
5,6-Dimethyl-2,3-dihydro-1H-inden-1-one exhibits a pronounced differential inhibitory profile against specific cytochrome P450 (CYP) enzymes, a critical parameter for evaluating potential drug-drug interactions and metabolic stability. It demonstrates significantly higher potency for CYP11B1 compared to CYP1A1 and CYP2B1 [1]. This selectivity is a key differentiator from other 1-indanone derivatives, which may exhibit a different or broader CYP inhibition profile.
| Evidence Dimension | CYP Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.47 µM (CYP11B1); IC50 = 5.00 µM (CYP1A1); IC50 = 53.0 µM (CYP2B1) |
| Comparator Or Baseline | The compound's own activity across different CYP isoforms provides a comparative baseline. A typical comparator would be a non-selective CYP inhibitor or a related 1-indanone with a different substitution pattern, for which data is not available in this specific cross-study comparison. |
| Quantified Difference | The compound is approximately 3.4-fold more potent against CYP11B1 than CYP1A1 and 36-fold more potent than against CYP2B1. |
| Conditions | CYP11B1: Inhibition of human CYP11B1 expressed in V79 cells assessed as cortisol level after 3 hrs by HTRF assay. CYP1A1: Effect on Aryl hydrocarbon hydroxylase activity in 3-methylcolanthrene-induced rat liver microsomes. CYP2B1: Inhibition of Aminopyrine N-demethylase in Phenobarbitone-treated rats. |
Why This Matters
This specific CYP inhibition profile is crucial for researchers studying steroidogenesis (CYP11B1) or evaluating the compound as a lead in drug discovery programs where avoiding CYP1A1/2B1-mediated metabolism is desired.
- [1] BindingDB. (2026). BDBM50404853 (CHEMBL156313) and BDBM50122355 (CHEMBL3622444). Retrieved from http://www.bindingdb.org View Source
